molecular formula C9H9N3OS B11767638 3-(2-Hydrazino-thiazol-4-yl)-phenol

3-(2-Hydrazino-thiazol-4-yl)-phenol

Cat. No.: B11767638
M. Wt: 207.25 g/mol
InChI Key: LCFVPCZLHWKGGT-UHFFFAOYSA-N
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Description

3-(2-Hydrazino-thiazol-4-yl)-phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydrazino-thiazol-4-yl)-phenol typically involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. This reaction proceeds under neat conditions, resulting in the formation of the thiazole ring through a Hantzsch-Thiazole synthesis . The reaction conditions are generally mild, and the process is known for its high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign processes and minimizing waste, are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3-(2-Hydrazino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydrazino-thiazol-4-yl)-phenylamine
  • 3-(2-Hydrazino-thiazol-4-yl)-chromen-2-one

Uniqueness

3-(2-Hydrazino-thiazol-4-yl)-phenol is unique due to the presence of both a phenolic group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12)

InChI Key

LCFVPCZLHWKGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)NN

Origin of Product

United States

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